1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a synthetic organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.
Cyclization: The intermediate formed can undergo cyclization with a suitable reagent to form the pyrazolopyridine core.
Substitution reactions: Introduction of the 4-chlorophenyl and trifluoromethyl groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-pyridine
Uniqueness
1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific structural features, such as the combination of the pyrazolopyridine core with the 4-chlorophenyl and trifluoromethyl groups. These features can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H9ClF3N3O |
---|---|
Molecular Weight |
315.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(trifluoromethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C13H9ClF3N3O/c14-7-1-3-8(4-2-7)20-12-9(6-18-20)10(13(15,16)17)5-11(21)19-12/h1-4,6,10H,5H2,(H,19,21) |
InChI Key |
ZEXKAXYUGOXLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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